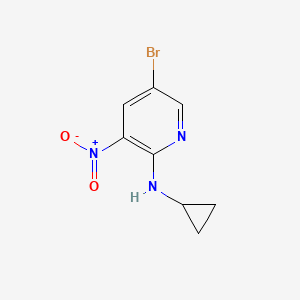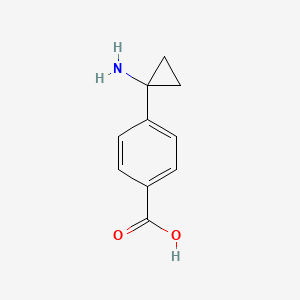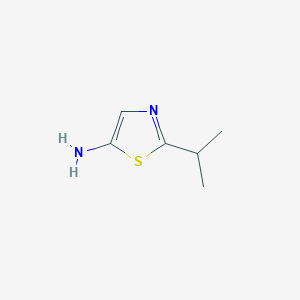
(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It is a boronic acid derivative, which are known for their various applications in organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring attached to a boronic acid group and a 5-methyl-1,3,4-oxadiazol-2-yl group . The InChI string of the compound isInChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, oxadiazole derivatives are known to participate in various chemical reactions due to the presence of the oxadiazole ring. The oxadiazole ring can act as a bioisostere for a variety of functional groups, making it a useful moiety in medicinal chemistry .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 203.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 204.0706223 g/mol .Applications De Recherche Scientifique
Anticancer Research
The 1,3,4-oxadiazole moiety is recognized for its potential in anticancer activity. Derivatives containing this moiety have been synthesized and investigated for their antiproliferative properties . The presence of the boronic acid group in the compound may further enhance its interaction with biological targets, making it a valuable scaffold for developing new anticancer agents.
Antimicrobial Applications
Compounds with the 1,3,4-oxadiazole structure have shown significant antimicrobial activity against various bacterial and fungal strains . The boronic acid component could be utilized to modify the compound’s interaction with microbial enzymes, potentially leading to the development of novel antimicrobial agents.
Antioxidant Potential
Research indicates that 1,3,4-oxadiazole derivatives can exhibit antioxidant properties . This suggests that “2-(3-Boronophenyl)-5-Methyl-1,3,4-Oxadiazole” could be explored as an antioxidant, which is crucial in combating oxidative stress-related diseases.
Enzyme Inhibition
Boronic acids are known to interact with enzymes, often acting as inhibitors . This property can be harnessed in the design of enzyme inhibitors that could be used to study or treat various metabolic disorders.
Fluorescent Probes and Labels
The boronic acid group has found applications in the synthesis of fluorescent probes due to its ability to bind to diols under physiological conditions . This characteristic makes it a candidate for developing new fluorescent labels for biological imaging and diagnostics.
Polymer Synthesis
Boronic acids, including derivatives like “2-(3-Boronophenyl)-5-Methyl-1,3,4-Oxadiazole”, can be used in polymer synthesis . They can act as catalysts or reagents in the formation of polymers with specific properties, which can be applied in materials science.
Organic Synthesis Catalyst
The boronic acid moiety is often employed as a catalyst in organic synthesis reactions . It can facilitate various chemical transformations, making it a valuable tool in synthetic chemistry.
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. For instance, honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule to develop new potent antiviral molecules . Similar strategies could be employed with “(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” to discover new biological activities and potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXMCCAPBQQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657188 | |
| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | |
CAS RN |
913836-04-1 | |
| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)



![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)





![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)
![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)